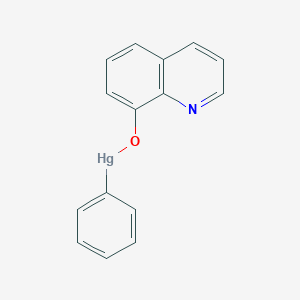
phenyl(quinolin-8-olato-N1,O8)mercury
Description
Phenyl(quinolin-8-olato-N1,O8)mercury (CAS: 14354-56-4) is an organomercury compound featuring a phenyl group bonded to a mercury center, which is further coordinated by a quinolin-8-olato ligand through its nitrogen (N1) and oxygen (O8) atoms. Its molecular formula is C15H11HgNO . The compound is structurally characterized by a planar quinoline moiety and a mercury atom in a distorted tetrahedral geometry due to the chelating ligand. Regulatory documents classify it under "non-essential metals" with strict usage limits (0.1% by weight) due to mercury's toxicity .
Properties
CAS No. |
14354-56-4 |
|---|---|
Molecular Formula |
C15H11HgNO |
Molecular Weight |
421.84 g/mol |
IUPAC Name |
phenyl(quinolin-8-yloxy)mercury |
InChI |
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
InChI Key |
FSRHNWZLCJXDBK-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
Other CAS No. |
14354-56-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Organomercury Compounds with Varied Ligands
The following table compares phenyl(quinolin-8-olato-N1,O8)mercury with other phenylmercury derivatives:
Key Observations :
- Coordination Environment: Unlike phenylmercuric acetate and chloride, which have monodentate ligands, the quinolinolato ligand in phenyl(quinolin-8-olato)mercury provides bidentate (N,O) chelation, enhancing thermal and chemical stability .
- Toxicity : All phenylmercury compounds are regulated under REACH and industrial guidelines due to mercury's persistence and bioaccumulation .
- Applications: Phenyl(quinolin-8-olato)mercury’s stability makes it a candidate for niche applications (e.g., catalysts or intermediates), whereas phenylmercuric acetate’s fungicidal use is historically documented but now heavily restricted .
Metal-Quinolinolato Complexes with Non-Mercury Metals
Quinolin-8-olato ligands form complexes with other metals, offering insights into how metal choice alters properties:
Key Observations :
- Thermal Stability: Magnesium and mercury quinolinolato complexes exhibit high thermal stability, but mercury’s toxicity limits its utility compared to magnesium .
- Electronic Applications: Magnesium and copper complexes are employed in optoelectronics (e.g., OLEDs), whereas mercury’s regulatory status restricts similar applications for phenyl(quinolin-8-olato)mercury .
Research Findings and Structural Insights
- Hydrogen Bonding: In analogous compounds like N-(2-acetylphenyl)acetamide, hydrogen bonding stabilizes planar conformations . For phenyl(quinolin-8-olato)mercury, the quinoline ring’s planarity and chelation likely reduce rotational freedom, enhancing crystallinity .
- Regulatory Trends: Phenyl(quinolin-8-olato)mercury is banned in Toyota’s manufacturing standards and restricted under REACH, aligning with global efforts to phase out mercury compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


